molecular formula C21H15N7O4S2 B14294617 N,N'-Bis(6-nitro-1,3-benzothiazol-2-yl)-N''-phenylmethanetriamine CAS No. 118221-25-3

N,N'-Bis(6-nitro-1,3-benzothiazol-2-yl)-N''-phenylmethanetriamine

Cat. No.: B14294617
CAS No.: 118221-25-3
M. Wt: 493.5 g/mol
InChI Key: NCOXTUGURQVBFV-UHFFFAOYSA-N
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Description

N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is a complex organic compound that features multiple functional groups, including nitro groups and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine typically involves multi-step organic reactions. One possible route could involve the nitration of benzothiazole derivatives followed by amination reactions to introduce the phenylmethanetriamine moiety. The reaction conditions would likely include the use of strong acids for nitration and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitrobenzothiazole derivatives.

    Reduction: Formation of aminobenzothiazole derivatives.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and benzothiazole rings could play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(benzothiazol-2-yl)-N’'-phenylmethanetriamine: Lacks the nitro groups, which may affect its reactivity and applications.

    N,N’-Bis(6-chloro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains chloro groups instead of nitro groups, leading to different chemical properties.

    N,N’-Bis(6-methyl-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains methyl groups, which may influence its steric and electronic properties.

Uniqueness

N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is unique due to the presence of nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of benzothiazole rings and nitro groups makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

118221-25-3

Molecular Formula

C21H15N7O4S2

Molecular Weight

493.5 g/mol

IUPAC Name

N',N"-bis(6-nitro-1,3-benzothiazol-2-yl)-N-phenylmethanetriamine

InChI

InChI=1S/C21H15N7O4S2/c29-27(30)13-6-8-15-17(10-13)33-20(23-15)25-19(22-12-4-2-1-3-5-12)26-21-24-16-9-7-14(28(31)32)11-18(16)34-21/h1-11,19,22H,(H,23,25)(H,24,26)

InChI Key

NCOXTUGURQVBFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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